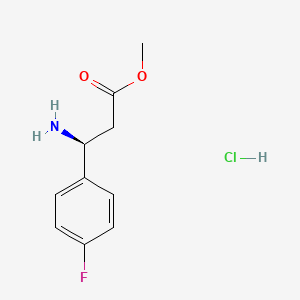
2-methoxy-2-(4-methylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-(4-methylphenyl)acetic acid is an organic compound with the molecular formula C10H12O4. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a 2-methoxy-4-methylphenyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-2-(4-methylphenyl)acetic acid typically involves the reaction of 4-methylphenol with methoxyacetic acid under acidic conditions. The reaction proceeds through an esterification process followed by hydrolysis to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy and methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed:
Oxidation: Formation of 2-methoxy-4-methylbenzaldehyde or 2-methoxy-4-methylbenzoic acid.
Reduction: Formation of 2-methoxy-2-(4-methylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-2-(4-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-methoxy-2-(4-methylphenyl)acetic acid involves its interaction with specific molecular targets. The methoxy and methyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The compound can inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 2-Methoxyphenylacetic acid
- 4-Methoxyphenylacetic acid
- 2-Methylphenylacetic acid
Comparison: 2-Methoxy-2-(4-methylphenyl)acetic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This structural feature enhances its reactivity and binding affinity compared to similar compounds. The combination of these functional groups provides a distinct set of chemical and biological properties, making it a valuable compound in various applications.
Properties
CAS No. |
91192-61-9 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



